5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione
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Overview
Description
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione is an anthracenedione derivative known for its antitumor properties. This compound has been studied extensively for its potential in treating various types of cancer, including metastatic malignant melanoma .
Preparation Methods
The synthesis of 5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione involves multiple steps. The starting material is typically an anthraquinone derivative, which undergoes a series of reactions including amination and hydroxylation to introduce the hydroxyethylamino and propionamido groups . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylamino groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of anthracenedione derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has been investigated for its potential as an antitumor agent in the treatment of various cancers.
Mechanism of Action
The mechanism of action of 5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione involves its interaction with DNA, leading to the inhibition of DNA synthesis and cell division. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and leading to cell death . The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparison with Similar Compounds
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione is unique compared to other anthracenedione derivatives due to its specific substituents, which enhance its antitumor activity. Similar compounds include:
Mitoxantrone: Another anthracenedione derivative with antitumor properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Daunorubicin: Another anthracycline with similar applications in cancer treatment.
These compounds share some structural similarities but differ in their specific substituents and resulting biological activities.
Properties
CAS No. |
190334-61-3 |
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Molecular Formula |
C24H28N4O8 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-[5,8-dihydroxy-4-[3-(2-hydroxyethylamino)propanoylamino]-9,10-dioxoanthracen-1-yl]-3-(2-hydroxyethylamino)propanamide |
InChI |
InChI=1S/C24H28N4O8/c29-11-9-25-7-5-17(33)27-13-1-2-14(28-18(34)6-8-26-10-12-30)20-19(13)23(35)21-15(31)3-4-16(32)22(21)24(20)36/h1-4,25-26,29-32H,5-12H2,(H,27,33)(H,28,34) |
InChI Key |
PGZNNVXIYZJHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)CCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NC(=O)CCNCCO |
Origin of Product |
United States |
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